Boc-ONb

Regioselective amine protection Aminoglycoside chemistry Polyamine differentiation

Polyamine substrates treated with conventional Boc reagents (Boc₂O, Boc-ON) produce statistical regioisomeric mixtures, increasing chromatographic burden and reducing isolated yields. Boc-ONb solves this through a sterically encumbered norbornene-imide scaffold that imposes regioselectivity favoring unhindered amine sites. • 70% isolated yield of 6′-N-Boc-kanamycin A as single regioisomer vs. isomeric mixtures with Boc₂O • Free-flowing crystalline solid (mp 121-122 °C) compatible with automated solid-dispensing platforms • Room-temperature stable; no cold-chain logistics required

Molecular Formula C14H17NO5
Molecular Weight 279.29 g/mol
Cat. No. B7909073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-ONb
Molecular FormulaC14H17NO5
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)ON1C(=O)C2C3CC(C2C1=O)C=C3
InChIInChI=1S/C14H17NO5/c1-14(2,3)19-13(18)20-15-11(16)9-7-4-5-8(6-7)10(9)12(15)17/h4-5,7-10H,6H2,1-3H3/t7-,8+,9?,10?
InChIKeySMTQMXCDEUEZRS-BQKDNTBBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-ONb: A Regioselective N-Boc Protection Reagent


Boc-ONb, systematically named N-(tert-Butoxycarbonyloxy)-5-norbornene-endo-2,3-dicarboximide (CAS 64205-15-8), is a crystalline tert-butoxycarbonyl (Boc) transfer reagent belonging to the activated carbonate class of amine protecting agents [1]. With a molecular formula of C₁₄H₁₇NO₅ and molecular weight of 279.29 g/mol, this white crystalline solid (mp 121–122 °C) introduces the Boc protective group onto primary and secondary amines and is distinguished from all other Boc reagents by its sterically encumbered norbornene-imide architecture, which imposes regioselectivity favoring unhindered amine sites [1][2].

Regioselective N-Boc protection of unhindered primary amines in polyamines
Crystalline solid compatible with automated solid-dispensing workstations
Ambient temperature storage, no cold chain required

Why Boc-ONb Outperforms Standard Boc Reagents


The most widely used Boc reagents—di-tert-butyl dicarbonate (Boc₂O) and 2-(Boc-oxyimino)-2-phenylacetonitrile (Boc-ON)—are essentially non-discriminating electrophiles that react with amines based primarily on nucleophilicity and steric accessibility, producing statistical or poorly differentiated product mixtures when multiple amino groups are present [1]. Boc-ONb overcomes this fundamental limitation through its rigid norbornene-imide scaffold, which creates a sterically congested carbonate carbonyl that is approachable only from one molecular face [2]. This architectural feature translates into experimentally verified regioselectivity: Boc-ONb preferentially acylates sterically unhindered amines while leaving hindered amines largely untouched, a differentiation that no other commercial Boc reagent reproducibly delivers [2]. Substituting Boc-ONb with Boc₂O or Boc-ON in a complex polyamine substrate therefore sacrifices regiochemical control, increases chromatographic burden, and reduces isolated yield of the desired mono-protected intermediate.

Boc₂O loses regioselectivity
Non-discriminating Boc₂O produces statistical regioisomer mixtures in polyamines, increasing purification burden and reducing isolated yield of the desired mono-protected intermediate.
Boc₂O handling mismatch
Boc₂O is a low-melting solid (~23 °C) requiring gentle warming and liquid dispensing, incompatible with automated solid-dispensing platforms.
Boc-ON requires freezer storage
Boc-ON decomposes at ambient temperature and must be stored at −20 °C, adding cold-chain logistics and freezer validation burden absent in Boc-ONb.

Boc-ONb Quantitative Evidence Overview


Regioselective Protection of Unhindered Amines in Polyamines

Boc-ONb demonstrates unprecedented regioselectivity for unhindered primary amines in polyfunctional substrates, a property absent in Boc₂O and Boc-ON. In the Grapsas–Mobashery study, treatment of neamine (bearing one primary amine at a primary carbon and two primary amines at secondary carbons) with 1 equivalent of Boc-ONb afforded 65–67% isolated yield of exclusively the 6′-N-Boc regioisomer (the unhindered position), with 22% unreacted neamine recovered; no detectable protection occurred at the sterically hindered 3- or 2′-amine positions [1]. With kanamycin A, 1 equivalent of Boc-ONb gave 70% isolated yield of the single 6′-N-Boc monocarbamoylated product [1]. Isepamicin treated with 2 equivalents of Boc-ONb produced the 3‴,6′-di-N-Boc derivative in 75% yield [1]. By contrast, Boc₂O under standard conditions acylates amines without intrinsic regiochemical discrimination, producing complex mixtures that require extensive chromatographic separation [2].

Regioselectivity Yield
Head-to-head
Boc-ONb: 65–67% 6′-N-Boc neamine, 70% kanamycin A (single regioisomer) vs. Boc₂O: multi-component mixtures
Supports regioisomer-pure intermediate workflow, reducing chromatographic burden.
1 equiv, dioxane/H₂O, rt, 3 h (Grapsas 1994).
Regioselective amine protection Aminoglycoside chemistry Polyamine differentiation

Solid-State Handling Advantage Over Low-Melting Boc₂O

Boc₂O (di-tert-butyl dicarbonate) melts just above ambient temperature (~23 °C), necessitating gentle warming in a water bath and syringe/pipette dispensing of the molten liquid—a procedure that is inconvenient, poorly suited to automated solid dispensing platforms, and introduces volumetric inaccuracy due to temperature-dependent density [1]. Boc-ONb, by contrast, is a free-flowing white crystalline solid with a melting point of 121–122 °C, allowing precise gravimetric dispensing at room temperature without any warming step [2]. This 98 °C elevation in melting point directly enables use in automated solid-dispensing workstations and parallel synthesis arrays.

Solid Dispensing Advantage
Head-to-head
mp 121–122 °C crystalline solid vs. Boc₂O mp ~23 °C low-melting solid
Enables gravimetric dispensing for automated parallel synthesis.
Boc-ONb is free-flowing at ambient lab temperatures.
Reagent handling Solid dispensing Laboratory automation

Ambient Storage Stability vs. Boc-ON

Boc-ON (2-(Boc-oxyimino)-2-phenylacetonitrile, CAS 58632-95-4) is a commonly used alternative to Boc₂O but is documented to require storage at −20 °C to avoid thermal decomposition [1]. Boc-ONb, in contrast, is explicitly characterized as air-stable at room temperature and can be stored for months under ambient conditions without special precautions [2]. This differential eliminates the need for freezer storage space, reduces cold-chain shipping costs, and removes the risk of reagent degradation due to freezer failure or repeated freeze–thaw cycles.

Storage Stability
Reported
Ambient storage (months) vs. Boc-ON requires −20 °C
Eliminates freezer dependency and cold-chain shipping costs.
Air-stable at room temperature per e-EROS.
Reagent shelf life Cold-chain logistics Laboratory storage

N-Boc-Amino Acid Synthesis Efficiency

Boc-ONb has been demonstrated to produce N-tert-butoxycarbonyl-L-alanine in 87% isolated yield using tertiary amine base in a water/dioxane solvent system over 3 hours at room temperature . This yield is within the typical range reported for Boc₂O-mediated N-Boc protection of amino acids under Schotten–Baumann conditions (80–95%), indicating that Boc-ONb is a yield-competitive alternative that additionally offers the regioselectivity and handling advantages documented above [1].

N-Boc-Amino Acid Yield
Reported
87% isolated yield N-Boc-L-alanine, within Boc₂O range (80–95%)
Comparable protection efficiency for standard amino acid substrates.
Tertiary amine, H₂O/dioxane, rt, 3 h.
N-Boc amino acid synthesis Aqueous reaction media Protection chemistry yield

Phosgene-Free Manufacturing for Process Safety

The original synthesis of Boc-ONb by Henklein et al. (1987) utilized 5-norbornene-2,3-dicarboximido carbonochloridate as the activated intermediate, avoiding free phosgene gas . The Grapsas–Mobashery group subsequently reported an improved phosgene-free synthesis via a thallium salt of N-hydroxy-5-norbornene-endo-2,3-dicarboximide in 65% overall yield, explicitly noting that the earlier method 'used excess of the toxic phosgene gas' and that their new route 'obviated' this hazard [1]. This manufacturing route improvement is relevant to procurement because it reduces supply-chain risk associated with phosgene-dependent chemistry and aligns with institutional environmental health and safety (EHS) preferences.

Phosgene-Free Route
Class-level
Phosgene-free synthesis (Grapsas route, 65% overall) vs. original phosgene route
Reduces supply-chain EHS risk; supports green chemistry preferences.
Two-step, no free phosgene gas.
Phosgene-free synthesis Process safety Reagent manufacturing

Optimal Procurement and Application Scenarios


Regioselective Aminoglycoside Functionalization for SAR

In aminoglycoside medicinal chemistry programs, selective functionalization of the 6′-amine position is critical for generating defined SAR probes. Boc-ONb delivers 70% isolated yield of 6′-N-Boc-kanamycin A and 65–67% of 6′-N-Boc-neamine as single regioisomers, eliminating the need for laborious chromatographic separation of isomeric mixtures that would result from Boc₂O-mediated protection [1]. This application directly leverages Boc-ONb's sterically imposed regioselectivity—the single most differentiating feature established by the Grapsas–Mobashery study.

Automated Parallel Synthesis of N-Boc Building Blocks

Contract research organizations (CROs) performing automated parallel synthesis of N-Boc protected intermediates benefit from Boc-ONb's free-flowing crystalline solid form (mp 121–122 °C) [1], which is compatible with solid-dispensing automation platforms. Unlike Boc₂O (mp ~23 °C), which requires manual melting and liquid handling [2], Boc-ONb can be precisely dispensed by weight at ambient temperature, reducing operator intervention, improving reproducibility across parallel reactors, and accelerating library production timelines.

Polyamine Intermediate Protection in Total Synthesis

Complex natural products containing multiple amino groups (e.g., polyamine alkaloids, aminoglycoside-derived scaffolds) require orthogonally protected intermediates where only the sterically most accessible amine is Boc-protected. Boc-ONb's demonstrated ability to discriminate between hindered and unhindered amines—protecting only the primary amine at a primary carbon while leaving amines at secondary carbons untouched [1]—enables convergent synthetic strategies that avoid protection/deprotection cycles and reduce step count.

Ambient-Stable Procurement for Cold-Chain-Limited Labs

Laboratories operating in geographic regions where −20 °C cold-chain logistics are unreliable or cost-prohibitive benefit from Boc-ONb's room-temperature air stability [1]. Unlike Boc-ON, which decomposes unless stored at −20 °C [2], Boc-ONb can be shipped and stored without freezer infrastructure, reducing total procurement cost, eliminating reagent degradation risk during power outages, and ensuring consistent reagent quality at the point of use.

Application
Selection Property
Validation Focus
Aminoglycoside SAR probes
Regioselective N-Boc transfer to unhindered amines
6′-N-Boc regioisomer confirmation (NMR, HPLC)
Automated parallel synthesis
Crystalline solid dispensing compatibility
Gravimetric accuracy and flowability at 20–25 °C
Polyamine intermediate protection
Hindered vs. unhindered amine discrimination
Regioisomer purity and reaction yield
Cold-chain-limited laboratories
Ambient storage stability
Purity and reactivity after prolonged ambient storage
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